molecular formula C10H15ClO B009192 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride CAS No. 100131-18-8

1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride

Cat. No. B009192
M. Wt: 186.68 g/mol
InChI Key: VHKATWXQNBOEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the field of chemistry.

Mechanism Of Action

The mechanism of action of 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride involves its reaction with various nucleophiles such as alcohols, amines, and thiols. The reaction results in the formation of corresponding esters, amides, and thioesters. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride or zinc chloride.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride. However, it is known to be a highly reactive compound and can cause severe skin and eye irritation upon contact. It is also known to be toxic and should be handled with care.

Advantages And Limitations For Lab Experiments

The advantages of using 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride in lab experiments include its high reactivity, which makes it an excellent reagent for organic synthesis reactions. It is also readily available and relatively inexpensive. However, its high reactivity also makes it difficult to handle, and it can be hazardous to work with.

Future Directions

There are several future directions for research on 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride. One area of research could focus on developing new synthetic routes for the compound that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for the compound in the field of organic synthesis. Additionally, more research is needed to understand the biochemical and physiological effects of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride involves the reaction of 1,4,4-Trimethylcyclohex-2-ene-1-carboxylic acid with thionyl chloride. The reaction is carried out in the presence of a catalyst such as N,N-dimethylformamide (DMF) or pyridine. The product obtained is a colorless liquid with a boiling point of 140-142°C.

Scientific Research Applications

1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride is widely used in scientific research as an intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a reagent in organic synthesis reactions such as the Friedel-Crafts acylation reaction.

properties

CAS RN

100131-18-8

Product Name

1,4,4-Trimethylcyclohex-2-ene-1-carbonyl chloride

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

1,4,4-trimethylcyclohex-2-ene-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c1-9(2)4-6-10(3,7-5-9)8(11)12/h4,6H,5,7H2,1-3H3

InChI Key

VHKATWXQNBOEAJ-UHFFFAOYSA-N

SMILES

CC1(CCC(C=C1)(C)C(=O)Cl)C

Canonical SMILES

CC1(CCC(C=C1)(C)C(=O)Cl)C

synonyms

2-Cyclohexene-1-carbonyl chloride, 1,4,4-trimethyl- (6CI)

Origin of Product

United States

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